molecular formula C6H10N2O B8431880 N-hydroxymethyl-3,4-dimethylpyrazole

N-hydroxymethyl-3,4-dimethylpyrazole

Cat. No. B8431880
M. Wt: 126.16 g/mol
InChI Key: LTGAUVBEJIKPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06139596

Procedure details

96 g (1.0 mol) of 3,4-dimethylpyrazole in 50 ml of methanol were dissolved in 100 g (1.0 mol) of formalin solution (30%) at room temperature. Water and methanol were then evaporated. The title compound remained as a white solid (yield 95%).
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([CH3:7])=[CH:5][NH:4][N:3]=1.[CH2:8]=[O:9]>CO>[OH:9][CH2:8][N:4]1[CH:5]=[C:6]([CH3:7])[C:2]([CH3:1])=[N:3]1

Inputs

Step One
Name
Quantity
96 g
Type
reactant
Smiles
CC1=NNC=C1C
Name
Quantity
100 g
Type
reactant
Smiles
C=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water and methanol were then evaporated

Outcomes

Product
Name
Type
product
Smiles
OCN1N=C(C(=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.